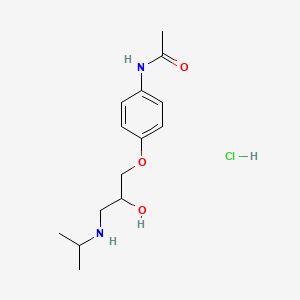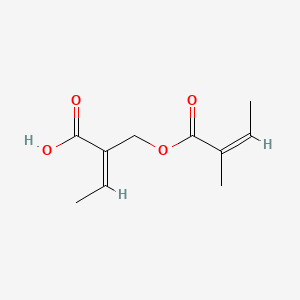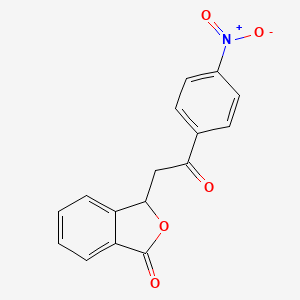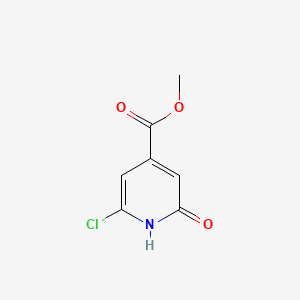
Chlorhydrate de practolol
Vue d'ensemble
Description
Practolol hydrochloride is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias. It is a selective beta-1 blocker, meaning it primarily affects the heart and vascular smooth muscle by inhibiting the effects of catecholamines such as epinephrine and norepinephrine . Despite its initial promise, practolol hydrochloride is no longer widely used due to its severe toxic effects .
Applications De Recherche Scientifique
Practolol hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying beta-adrenergic antagonists and their interactions with receptors.
Biology: Practolol is used in research to understand the physiological effects of beta-blockers on the cardiovascular system.
Medicine: Although no longer widely used, practolol has contributed to the development of safer beta-blockers for treating cardiac arrhythmias.
Mécanisme D'action
Practolol hydrochloride, also known as Teranol hydrochloride, is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias .
Target of Action
Practolol primarily targets the Beta-1 adrenergic receptor . This receptor is predominantly found in the heart and vascular smooth muscle, playing a crucial role in the regulation of heart rate, cardiac output, and blood pressure .
Mode of Action
Practolol acts as an antagonist at the Beta-1 adrenergic receptor . It competes with adrenergic neurotransmitters, such as catecholamines, for binding at sympathetic receptor sites . By binding to these receptors, Practolol inhibits the effects of catecholamines, namely epinephrine and norepinephrine .
Biochemical Pathways
The binding of Practolol to the Beta-1 adrenergic receptor leads to a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure . This is achieved by inhibiting the normal epinephrine-mediated sympathetic actions .
Result of Action
The molecular and cellular effects of Practolol’s action result in a reduction of the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . This leads to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Action Environment
The action, efficacy, and stability of Practolol can be influenced by various environmental factors It’s important to note that the effectiveness of any drug can be affected by a range of factors including the patient’s health status, other medications they are taking, and their lifestyle habits such as diet and exercise.
Analyse Biochimique
Biochemical Properties
Practolol hydrochloride competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle .
Cellular Effects
Practolol hydrochloride inhibits the effects of the catecholamines epinephrine and norepinephrine, decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . The principal adverse drug reactions associated with Practolol hydrochloride affect the skin, eyes, oral and nasal mucous membranes, ears, and peritoneum .
Molecular Mechanism
The mechanism of action of Practolol hydrochloride involves its binding at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of practolol hydrochloride involves several steps. The starting material is paracetamol, which undergoes a series of reactions to form the final product. The key steps include:
Deprotonation of Paracetamol: Paracetamol is deprotonated to form sodium p-acetamidophenoxide.
Formation of Glycerol Derivative: The glycerol derivative is prepared from D-mannitol, retaining optical activity.
Displacement Reaction: Sodium p-acetamidophenoxide displaces the glycerol derivative to form an intermediate compound.
Deprotection and Selective Reaction: The intermediate is deprotected with dilute acid, and the primary alcohol function is selectively reacted with tosyl chloride and pyridine.
Final Reaction: The compound is treated with sodium hydroxide in dimethylsulfoxide to yield practolol.
Industrial Production Methods: Industrial production of practolol hydrochloride follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the formation of intermediates and the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Practolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Practolol can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in practolol, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparaison Avec Des Composés Similaires
Practolol hydrochloride is similar to other beta-adrenergic antagonists such as propranolol and timolol. it is unique due to its selective beta-1 blocking activity and its severe toxic effects, which are not observed with other beta-blockers. Similar compounds include:
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma and hypertension.
Carteolol: A non-selective beta-blocker with additional intrinsic sympathomimetic activity.
Practolol hydrochloride’s uniqueness lies in its selective beta-1 blocking activity and its historical significance in the development of beta-blockers, despite its adverse effects .
Propriétés
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWORNJBQXFYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990217 | |
| Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-43-6 | |
| Record name | Acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Practolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRACTOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT88RXS5AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Phenyl(phenylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659902.png)

![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)


![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)



![3-(Methylsulfanyl)-6-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B1659915.png)




